2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile
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Overview
Description
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is a chemical compound with the molecular formula C16H15NO4S. This compound is known for its unique structure, which includes a benzenesulfonyl group, a hydroxypropoxy group, and a benzonitrile group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile typically involves the reaction of benzenesulfonyl chloride with 2-hydroxypropyl benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-[3-(Benzenesulfonyl)-2-oxopropoxy]benzonitrile.
Reduction: Formation of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving sulfonyl-containing drugs.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The hydroxypropoxy group and benzonitrile group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile
- 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzylamine
- 2-[3-(Benzenesulfonyl)-2-oxopropoxy]benzonitrile
Uniqueness
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzenesulfonyl group and a hydroxypropoxy group allows for diverse reactivity and potential applications in various fields. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-hydroxypropoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c17-10-13-6-4-5-9-16(13)21-11-14(18)12-22(19,20)15-7-2-1-3-8-15/h1-9,14,18H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEJSYUFDQLUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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